2-Hydroxy-3,5-diiodobenzoyl chloride

Description

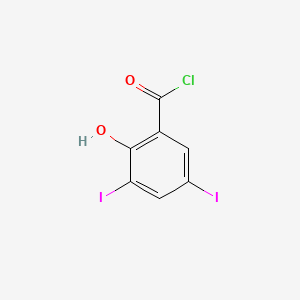

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,5-diiodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXPJUJPWFDXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194822 | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42016-91-1 | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42016-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5-diiodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,5-diiodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3,5-DIIODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9UHM4P180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-diiodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,5-diiodobenzoyl chloride is a halogenated aromatic acyl chloride of significant interest in organic synthesis. Its structural features, particularly the presence of a reactive acyl chloride group, a hydroxyl group, and two iodine atoms on the benzene ring, make it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development. While primarily utilized as a chemical building block, its potential for biological activity, often seen in related iodinated compounds, warrants its consideration in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Diiodosalicyloyl chloride, Salicyloyl chloride, 3,5-diiodo- |

| CAS Number | 42016-91-1 |

| Molecular Formula | C₇H₃ClI₂O₂ |

| Molecular Weight | 408.36 g/mol |

| Appearance | Colorless or slightly yellow crystalline solid[1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol[1] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Melting Point | 90 °C |

| Boiling Point | 361.2 ± 42.0 °C (Predicted) |

| Density | 2.577 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 172.2 °C |

| Vapor Pressure | 1.01E-05 mmHg at 25°C |

| Refractive Index | 1.744 |

| IR Spectroscopy (C=O stretch) | ~1770–1800 cm⁻¹[2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 3,5-diiodosalicylic acid, with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 3,5-Diiodosalicylic Acid

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

3,5-Diiodosalicylic acid (30 mmol)

-

Thionyl chloride (90 mmol)

-

Dichloromethane

-

Graphene oxide (0.3 mmol, optional catalyst)

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-diiodosalicylic acid (30 mmol) and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.

-

Optionally, add graphene oxide (0.3 mmol) as a catalyst.

-

Add thionyl chloride (90 mmol) to the mixture.

-

Heat the mixture to reflux at 55°C with constant stirring.

-

Continue the reaction at reflux for 2.5 hours after the reaction solution becomes clear.

-

After the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.

-

The resulting product is a yellow solid powder.

Reactivity and Applications

This compound is a reactive acylating agent, a characteristic attributed to the acyl chloride functional group. It is an important intermediate in the synthesis of various biologically active compounds.[1] A notable application is its use as a key intermediate in the synthesis of the antiarrhythmic drug Amiodarone. Its reactivity allows for the introduction of the 2-hydroxy-3,5-diiodobenzoyl moiety into other molecules, which is a critical step in the multi-step synthesis of Amiodarone and other pharmaceutical compounds.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretch of the acyl chloride is expected in the region of 1770–1800 cm⁻¹.[2]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the chlorine atom and/or one or both iodine atoms.[2]

Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the direct biological activity or the specific signaling pathway interactions of this compound itself. Its primary role in the context of drug development has been as a synthetic intermediate. Iodinated organic compounds can exhibit a range of biological effects, and while derivatives of this molecule are pharmacologically active, the biological profile of the parent acyl chloride has not been extensively characterized.

Synthesis Workflow Diagram

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates the logical workflow of its synthesis.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with its primary utility demonstrated in the pathway to complex pharmaceutical agents. This guide has provided a detailed overview of its chemical and physical properties, a specific protocol for its synthesis, and methods for its analysis. While direct biological activity data is not currently available, its role as a precursor to bioactive molecules underscores its importance for professionals in drug discovery and development. Further research into the direct biological effects of this and similar halogenated compounds could potentially open new avenues for therapeutic applications.

References

A Comprehensive Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl chloride (CAS: 42016-91-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy-3,5-diiodobenzoyl chloride, a key chemical intermediate in organic synthesis. This document consolidates essential information on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications, with a focus on its role in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound, also known as 3,5-diiodosalicyloyl chloride, is a reactive acyl chloride derivative of salicylic acid. Its chemical structure is characterized by a benzene ring substituted with a hydroxyl group, a benzoyl chloride group, and two iodine atoms at positions 3 and 5. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable reagent in the synthesis of more complex chemical entities.

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Number | 42016-91-1 | Multiple |

| Molecular Formula | C₇H₃ClI₂O₂ | Multiple |

| Molecular Weight | 408.36 g/mol | Multiple |

| Melting Point | 90-98 °C | ChemSrc, ChemBK |

| Boiling Point | 361.2 ± 42.0 °C at 760 mmHg | ChemSrc |

| Density | 2.6 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 172.2 ± 27.9 °C | ChemSrc |

| LogP | 5.02 | ChemSrc |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | ChemSrc |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from salicylic acid. The first step involves the di-iodination of salicylic acid to form 3,5-diiodosalicylic acid. In the second step, the carboxylic acid group of 3,5-diiodosalicylic acid is converted to an acyl chloride using a chlorinating agent.

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid

This protocol is adapted from a known procedure for the iodination of salicylic acid.

Materials:

-

Salicylic acid

-

Iodine monochloride

-

Glacial acetic acid

-

Water

-

Acetone

-

Mechanical stirrer

-

Heating plate

-

Büchner funnel

Procedure:

-

Dissolve 0.18 moles of salicylic acid in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.

-

With continuous stirring, add a solution of 0.38 moles of iodine monochloride in 165 mL of glacial acetic acid.

-

Add 725 mL of water to the reaction mixture. A yellow precipitate of 3,5-diiodosalicylic acid will form.

-

Gradually heat the mixture to 80°C on a hot plate while stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.

-

Dissolve the crude product in warm acetone and filter by gravity.

-

Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified 3,5-diiodosalicylic acid.

-

Filter the purified product by suction, wash with water, and dry.

Experimental Protocol: Synthesis of this compound

The conversion of 3,5-diiodosalicylic acid to this compound is achieved by reacting it with a chlorinating agent, such as thionyl chloride.

Materials:

-

3,5-Diiodosalicylic acid

-

Thionyl chloride

-

An inert solvent (e.g., toluene)

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Suspend 3,5-diiodosalicylic acid in an inert solvent like toluene in a reaction flask equipped with a reflux condenser and a stirrer.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl and SO₂ gas ceases).

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Application in the Synthesis of Closantel

A primary application of this compound is as a crucial intermediate in the synthesis of the anthelmintic drug, Closantel.[1] Closantel is a salicylanilide derivative used in veterinary medicine to treat parasitic infections. The synthesis involves the amidation of a substituted aniline with this compound.

Experimental Protocol: Synthesis of Closantel

The following is a general procedure for the synthesis of Closantel from this compound.

Materials:

-

This compound

-

4-Amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile

-

An organic solvent (e.g., toluene, dichloromethane)

-

A base (e.g., pyridine, triethylamine)

-

Stirring apparatus

Procedure:

-

Dissolve 4-Amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile in a suitable organic solvent in a reaction flask.

-

Add a base to the solution to act as an acid scavenger.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture with stirring.

-

Continue stirring at room temperature or with gentle heating for several hours until the reaction is complete.

-

Upon completion, the reaction mixture is typically washed with dilute acid and water to remove unreacted starting materials and the base.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield crude Closantel.

-

The crude product can be purified by recrystallization.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 HPLC column

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Set the HPLC system with the Newcrom R1 column and equilibrate the column with the mobile phase at a constant flow rate.

-

Inject a fixed volume of the standard solution and record the chromatogram.

-

Inject the same volume of the sample solution and record the chromatogram under the same conditions.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

The concentration of the analyte in the sample can be quantified by comparing the peak area with that of the standard.

Safety Information

This compound is an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[3] Avoid contact with skin and eyes.[3] Always work in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. The information presented here is intended to be a valuable resource for understanding the properties, synthesis, and applications of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl chloride

This technical guide provides a comprehensive overview of 2-Hydroxy-3,5-diiodobenzoyl chloride, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, analytical methods, and its role in the synthesis of bioactive compounds.

Chemical Identity and Properties

This compound is a substituted aromatic compound derived from salicylic acid. Its structure features a benzoyl chloride with a hydroxyl group at the 2-position and two iodine atoms at the 3 and 5-positions. This substitution pattern imparts significant reactivity and makes it a valuable precursor in various synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClI₂O₂ | [1][2] |

| Molecular Weight | 408.36 g/mol | [1][2] |

| Exact Mass | 408.36 g/mol | [3] |

| CAS Number | 42016-91-1 | [1][2] |

| EC Number | 255-625-3 | [3] |

| Melting Point | 90 °C | [4] |

| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [4] |

| Density | 2.577 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 4.29 | [2] |

Synonyms:

Applications in Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for the creation of biologically active molecules.[4] Its utility as an acylating agent allows for the introduction of the 2-hydroxy-3,5-diiodobenzoyl moiety into various molecular scaffolds.[4] This is particularly relevant in the synthesis of pharmaceuticals and other functional materials.[4] For instance, it is a known precursor in the synthesis of Closantel, an anthelmintic drug.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[2] This method is suitable for purity assessments and pharmacokinetic studies.[2]

-

Column: Newcrom R1[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[2]

-

Detection: The specific wavelength for UV detection would be determined based on the absorbance spectrum of the compound.

-

Note: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound in a synthetic workflow and a typical analytical procedure.

Caption: Synthetic workflow using this compound as an acylating agent.

Caption: Workflow for the HPLC analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride from its precursor, 3,5-diiodosalicylic acid. This document details the chemical properties of the involved compounds, outlines a detailed experimental protocol, and presents a logical workflow for the synthesis process.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its structure, derived from salicylic acid, provides a scaffold for the introduction of further functionalities. The conversion of 3,5-diiodosalicylic acid to its corresponding acyl chloride is a critical step in enabling subsequent reactions, such as esterification and amidation, at the carboxyl group. The most common method for this transformation involves the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Quantitative Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction planning, characterization, and purification.

Table 1: Physicochemical Properties of 3,5-Diiodosalicylic Acid and this compound

| Property | 3,5-Diiodosalicylic Acid | This compound |

| Molecular Formula | C₇H₄I₂O₃ | C₇H₃ClI₂O₂ |

| Molecular Weight | 389.91 g/mol [2] | 408.36 g/mol |

| Appearance | Colorless, odorless needles or slightly yellow crystalline powder | Colorless or slightly yellow crystalline solid[1] |

| Melting Point | 235-236 °C (with decomposition) | Approximately 140-142 °C[1] |

| Boiling Point | 380.8 ± 42.0 °C at 760 mmHg[3] | Not available |

| Density | 2.7 ± 0.1 g/cm³[3] | Approximately 2.11 g/cm³[1] |

| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether. | Soluble in organic solvents such as dichloromethane and ethanol.[1] |

| CAS Number | 133-91-5 | 42016-91-1[4] |

Experimental Protocol

The following protocol for the synthesis of this compound is based on a documented procedure utilizing thionyl chloride.[5]

3.1. Materials and Reagents

-

3,5-diiodosalicylic acid (30 mmol)

-

Thionyl chloride (90 mmol)

-

Graphene oxide (0.3 mmol, catalyst)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Three-necked flask (250 mL)

-

Reflux condenser

-

Stirring apparatus

3.2. Procedure

-

To a 250 mL three-necked flask, add 30 mmol of 3,5-diiodosalicylic acid, 0.3 mmol of graphene oxide, and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.[5]

-

Add 90 mmol of thionyl chloride to the mixture.[5]

-

Equip the flask with a reflux condenser and a stirring apparatus.

-

Heat the mixture to 55 °C and maintain a constant stir.[5]

-

Continue the reaction at reflux until the solution becomes clear. Once clear, continue the reaction for an additional 2.5 hours.[5]

-

After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.[5]

-

The final product is obtained as a yellow solid powder. The reported yield for this specific protocol is 99.6%.[5]

3.3. Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction releases toxic gases (HCl and SO₂). Ensure proper scrubbing or venting of the reaction off-gases.

Synthesis Workflow

The synthesis of this compound from 3,5-diiodosalicylic acid is a straightforward chlorination reaction. The workflow can be visualized as a single-step conversion of a carboxylic acid to an acyl chloride.

Alternative Chlorinating Agents

While thionyl chloride is a common and effective reagent for this transformation, oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane is another widely used method for converting carboxylic acids to acid chlorides. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

Conclusion

The synthesis of this compound from 3,5-diiodosalicylic acid is a well-established and efficient process. The use of thionyl chloride provides high yields of the desired product. This technical guide offers the necessary information for researchers and professionals to safely and effectively perform this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome.

References

- 1. chembk.com [chembk.com]

- 2. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Diiodosalicylic acid | CAS#:133-91-5 | Chemsrc [chemsrc.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 3,5-Diiodosalicyloyl chloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Hydroxy-3,5-diiodobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Hydroxy-3,5-diiodobenzoyl chloride, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data based on closely related structures and established spectroscopic principles. The information herein is intended to support researchers in the identification and characterization of this molecule.

Molecular Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of two iodine atoms on the benzene ring and an acyl chloride functional group.

| Property | Value |

| Molecular Formula | C₇H₃ClI₂O₂ |

| Molecular Weight | 408.36 g/mol |

| CAS Number | 42016-91-1 |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural analogue, 2-Hydroxy-3,5-diiodobenzoic acid, and known spectroscopic shifts for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet | 1H | Ar-OH |

| ~8.2 | Doublet | 1H | Ar-H (ortho to -COCl) |

| ~7.9 | Doublet | 1H | Ar-H (para to -COCl) |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (acyl chloride) |

| ~158 | C -OH |

| ~145 | C -I |

| ~140 | C -H |

| ~125 | C -H |

| ~115 | C -COCl |

| ~85 | C -I |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~1770-1800 | Strong | C=O stretch (acyl chloride)[1] |

| ~1580-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~850-750 | Strong | C-H bend (aromatic, out-of-plane) |

| ~700-500 | Medium | C-I stretch |

| ~700-600 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 408/410 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 373 | [M-Cl]⁺ |

| 281/283 | [M-I]⁺ |

| 246 | [M-I-Cl]⁺ |

| 154 | [M-2I-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.

-

Instrumentation : The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition :

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Processing : The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

References

2-Hydroxy-3,5-diiodobenzoyl chloride solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Hydroxy-3,5-diiodobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, physicochemical properties, and general experimental protocols relevant to its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClI₂O₂ | [1][2] |

| Molecular Weight | 408.36 g/mol | [1] |

| Appearance | Colorless or slightly yellow crystalline solid | [2][3] |

| Melting Point | 90-98 °C | [1][2][3] |

| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [1][3] |

| Density | ~2.6 g/cm³ (Predicted) | [1] |

Solubility Profile

| Solvent | Qualitative Solubility | Context/Source |

| Dichloromethane | Soluble | Stated as a suitable solvent.[3] Commonly used in Friedel-Crafts acylation reactions. |

| Ethanol | Soluble | Mentioned as a solvent in which the compound is soluble.[3] |

| Acetonitrile | Soluble | Used as a component of the mobile phase in HPLC analysis, indicating solubility.[4] |

| Toluene | Soluble | Implied as a solvent for Friedel-Crafts acylation reactions involving similar benzoyl chlorides.[5] |

Note: The solubility of the precursor, 2-hydroxy-3,5-diiodobenzoic acid, is known to be higher in polar solvents and is pH-dependent.[6] While not directly transferable, this suggests that the polarity of the solvent will play a significant role in the solubility of this compound.

Experimental Protocols

General Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound, based on established methods.

-

Preparation of Saturated Solution (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

General Protocol for Acylation Reaction

This compound is primarily used as an acylating agent. Below is a general protocol for its use in a Friedel-Crafts acylation reaction.

-

Reactant Preparation:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the substrate to be acylated in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the solution and stir.

-

-

Addition of Acylating Agent:

-

Dissolve this compound in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the reaction mixture, maintaining the desired temperature (often cooled in an ice bath to control the reaction rate).

-

-

Reaction and Quenching:

-

Allow the reaction to proceed for the required time, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench the reaction by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

-

Work-up and Purification:

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

-

Visualizations

The following diagrams illustrate the synthesis of this compound and a general experimental workflow for its use in an acylation reaction.

Caption: Synthesis of this compound.

Caption: General workflow for an acylation reaction.

References

- 1. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide on the Reactivity of the Benzoyl Chloride Group in 2-Hydroxy-3,5-diiodobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzoyl chloride group in 2-Hydroxy-3,5-diiodobenzoyl chloride. This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and other fine chemicals.[1] This document details the electronic and steric factors influencing its reactivity, summarizes quantitative data from key reactions, provides detailed experimental protocols for its synthesis and subsequent transformations, and visualizes relevant synthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₇H₃ClI₂O₂, is a highly reactive acylating agent.[1] Its molecular structure is characterized by a benzene ring substituted with a benzoyl chloride group, a hydroxyl group in the ortho position, and two iodine atoms at the 3 and 5 positions.[2] The interplay of these functional groups dictates the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. This guide explores the nuanced reactivity of this compound, providing a foundation for its effective utilization in synthetic chemistry.

Factors Influencing the Reactivity of the Benzoyl Chloride Group

The reactivity of the benzoyl chloride group in this compound is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.

2.1. Electronic Effects:

-

Inductive Effect: The two iodine atoms and the chlorine atom of the benzoyl chloride group are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the benzoyl chloride group highly susceptible to nucleophilic attack.

-

Mesomeric Effect: The ortho-hydroxyl group can potentially exert a +M (mesomeric) effect, donating electron density to the ring. However, the strong -I effects of the three halogen atoms are expected to dominate, leading to an overall electron-deficient aromatic ring and a highly reactive acyl chloride.

2.2. Steric Effects:

-

Steric Hindrance: The two bulky iodine atoms flanking the benzoyl chloride group, along with the ortho-hydroxyl group, create significant steric hindrance around the carbonyl carbon. This steric crowding can influence the rate of reaction with nucleophiles, potentially favoring smaller nucleophiles or requiring more forcing reaction conditions.

2.3. Intramolecular Interactions:

-

Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the benzoyl chloride group. This interaction can influence the conformation of the molecule and potentially modulate the reactivity of the acyl chloride.

Quantitative Reactivity Data

The following tables summarize the available quantitative data on the reactivity of this compound in key synthetic transformations.

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,5-diiodosalicylic acid | Thionyl chloride, Graphene oxide | Dichloromethane | 55 | 2.5 | 99.6 | [1] |

Table 2: Acylation of Amines with this compound (Synthesis of Closantel)

| Amine Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile | This compound | Dichloromethane | 50 (dropwise), then reflux | 1 (dropwise) + 5 (reflux) | 79.6 | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its use in a representative acylation reaction.

4.1. Synthesis of this compound from 3,5-diiodosalicylic acid

-

Materials: 3,5-diiodosalicylic acid (30 mmol), graphene oxide (0.3 mmol), thionyl chloride (90 mmol), dichloromethane.

-

Procedure:

-

To a 250 mL three-necked flask, add 3,5-diiodosalicylic acid, graphene oxide, and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.

-

Add thionyl chloride to the mixture.

-

Heat the reaction mixture to 55°C and reflux with stirring.

-

Continue the reaction for 2.5 hours after the solution becomes clear.

-

Remove the solvent by rotary evaporation under reduced pressure to obtain the final product as a yellow solid powder.[1]

-

-

Yield: 12.20 g (99.6%).[1]

4.2. Acylation of 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile (Synthesis of Closantel)

-

Materials: 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile (291.2 g), this compound (389.9 g), dichloromethane (500 mL).

-

Procedure:

-

In a 1000 mL four-necked closed reaction flask, dissolve 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzeneacetonitrile in dichloromethane with stirring until the solution is clear.

-

Control the temperature at 50°C and add a solution of this compound in dichloromethane dropwise over 1 hour.

-

After the addition is complete, raise the temperature to reflux and continue stirring for 5 hours.

-

After the reaction is complete, recover the dichloromethane to obtain closantel as a greyish-yellow solid.[3]

-

-

Yield: 527.8 g (79.6%).[3]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Acylation step in the synthesis of Closantel.

References

A Comprehensive Technical Guide to 2-Hydroxy-3,5-diiodobenzoyl Chloride and Its Synonyms

This technical guide provides an in-depth overview of 2-Hydroxy-3,5-diiodobenzoyl chloride, a significant intermediate in organic synthesis, particularly for biologically active compounds and functional materials.[1] The document details its chemical identity, synonyms, physical and chemical properties, experimental protocols for its synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is an acylating reagent used in the preparation of compounds with structures similar to salicylic acid.[1] It is systematically known by several names, reflecting different aspects of its molecular structure. The compound's identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number: 42016-91-1.[2]

Below is a summary of its common synonyms and key quantitative data.

| Identifier | Value | Source(s) |

| Systematic Name | This compound | [3][4] |

| Synonym | 3,5-diiodosalicyl chloride | [2][3] |

| Synonym | Benzoyl chloride, 2-hydroxy-3,5-diiodo- | [3][4][5][6] |

| Synonym | Salicyloyl chloride, 3,5-diiodo- | [2][3][4] |

| Synonym | 3,5-Diiodosalicyloyl chloride | [3][6][7] |

| Synonym | 3,5-Diiodosalicylic acid chloride | [3][7] |

| CAS Number | 42016-91-1 | [1][3][8][9] |

| Molecular Formula | C₇H₃ClI₂O₂ | [1][6][8] |

| Molecular Weight | 408.36 g/mol | [1][6][8] |

| Appearance | Yellow solid powder / Yellow crystalline solid | [7][8] |

| Melting Point | 90 °C | [1] |

| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [1] |

| Density | 2.577 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved from its precursor, 3,5-Diiodosalicylic acid.[7] This precursor is itself synthesized from salicylic acid.[10] Detailed methodologies for both synthetic steps are provided below.

This protocol is adapted from a procedure published in Organic Syntheses, detailing the di-iodination of salicylic acid using iodine monochloride.[10]

Materials:

-

Salicylic acid (0.18 mole, 25 g)

-

Glacial acetic acid (390 cc total)

-

Iodine monochloride (0.38 mole, 62 g)

-

Water (725 cc)

-

Acetone (100 cc)

-

5% Sodium sulfite solution (if needed)

Equipment:

-

2-L beaker with mechanical stirrer

-

Hot plate

-

Büchner funnel

-

Filtration apparatus

Procedure:

-

Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.[10]

-

With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[10]

-

Add 725 cc of water to the mixture, which will result in the appearance of a yellow precipitate of diiodosalicylic acid.[10]

-

Gradually heat the reaction mixture to 80°C while stirring and maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.[10]

-

Allow the mixture to cool to room temperature. The precipitate is then collected by filtration on a Büchner funnel and washed first with acetic acid and then with water.[10]

-

For purification, dissolve the collected solid (approx. 75 g) in 100 cc of warm acetone and filter by gravity.[10]

-

Slowly add 400 cc of water to the filtrate while shaking to induce precipitation.[10]

-

Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield of 3,5-diiodosalicylic acid (m.p. 235–236°C) is 64–64.5 g (91–92% of the theoretical amount).[10]

This protocol describes the conversion of 3,5-diiodosalicylic acid to the corresponding acyl chloride using thionyl chloride.[8]

Materials:

-

3,5-Diiodosalicylic acid (30 mmol)

-

Thionyl chloride (90 mmol)

-

Graphene oxide (0.3 mmol)

-

Dichloromethane

Equipment:

-

250 mL three-necked flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 250 mL three-necked flask, combine 30 mmol of 3,5-diiodosalicylic acid, 0.3 mmol of graphene oxide, and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.[8]

-

Add 90 mmol of thionyl chloride to the flask.[8]

-

Heat the mixture to reflux at 55°C with stirring.[8]

-

Continue the reaction for 2.5 hours after the solution becomes clear.[8]

-

After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.[8]

-

The final product is a yellow solid powder. The reported yield is 99.6% (12.20 g).[8]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and a key biological signaling pathway involving salicylates.

Caption: Synthetic pathway from Salicylic Acid to this compound.

Caption: Salicylate inhibits inflammation by attenuating ERK phosphorylation and iNOS expression.

Biological Activity and Signaling Pathways

Derivatives of salicylic acid are well-known for their anti-inflammatory properties.[11] This activity is linked to their ability to modulate specific intracellular signaling cascades, particularly those involved in the inflammatory response.

The expression of inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] Research has demonstrated that salicylates can inhibit the cytokine-induced expression of iNOS.[11] This inhibitory effect is mediated, in part, through the mitogen-activated protein kinase (MAPK) signaling system.[11][12]

Specifically, pro-inflammatory cytokines such as Tumor necrosis factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) activate the extracellular signal-regulated kinase (ERK) pathway.[11] This activation involves the phosphorylation of ERK.[11] Activated (phosphorylated) ERK then promotes the expression of the iNOS gene, leading to increased production of nitric oxide and contributing to the inflammatory state.[11]

Salicylate treatment has been shown to attenuate the phosphorylation of ERK induced by these cytokines in a dose-dependent manner.[11] By inhibiting the activation of ERK, salicylates effectively block the downstream induction of iNOS, thereby exerting their anti-inflammatory effects.[11] It is noteworthy that salicylates appear to selectively target the ERK pathway, with no significant effect observed on other MAPK pathways like p38 MAPK or c-Jun N-terminal kinase (JNK).[11]

The precursor, 3,5-Diiodosalicylic acid, is a crucial intermediate in the synthesis of various pharmaceuticals, particularly veterinary APIs like Closantel, which is a broad-spectrum anthelmintic used to treat parasitic infections in cattle and sheep.[13][14][15][16] Its di-iodinated structure makes it a valuable building block for developing iodine-containing drugs that can address thyroid disorders or act as contrast agents.[13] The reactivity of the acyl chloride in this compound allows for its conjugation to other molecules to create novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 42016-91-1 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 3,5-Diiodosalicyloyl chloride | 42016-91-1 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 3,5-Diiodosalicyloyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. calibrechem.com [calibrechem.com]

- 15. eskayiodine.com [eskayiodine.com]

- 16. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

Biological activity of iodinated benzoyl derivatives

An In-depth Technical Guide on the Biological Activity of Iodinated Benzoyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of iodinated benzoyl derivatives, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. The inclusion of iodine in the benzoyl scaffold significantly influences the physicochemical and biological properties of these molecules, often enhancing their potency and selectivity against various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Iodinated benzoyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of iodine atoms can enhance the antiproliferative activity of the parent compounds through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various iodinated benzoyl derivatives against several human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Cytotoxic Activity of 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives [1]

| Compound | Substitution | Cell Line | IC50 (µM) |

| 15 | 3,4-dimethoxy phenyl at 4th position of pyrrole | A549 (Lung) | 3.6 |

| 19 | 3,4-dimethoxy phenyl at 4th position of pyrrole | MGC 80-3 (Gastric) | 1.0 - 1.7 |

| 19 | 3,4-dimethoxy phenyl at 4th position of pyrrole | HCT-116 (Colon) | 1.0 - 1.7 |

| 19 | 3,4-dimethoxy phenyl at 4th position of pyrrole | CHO (Ovary) | 1.0 - 1.7 |

| 21 | 3,4-dimethoxy phenyl at 4th position of pyrrole | HepG2 (Liver) | 0.5 - 0.9 |

| 21 | 3,4-dimethoxy phenyl at 4th position of pyrrole | DU145 (Prostate) | 0.5 - 0.9 |

| 21 | 3,4-dimethoxy phenyl at 4th position of pyrrole | CT-26 (Colon) | 0.5 - 0.9 |

Table 2: Cytotoxic Activity of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| 3a | HL60 (Promyelocytic Leukemia) | 21 |

| 3a | U937 (Non-Hodgkin Lymphoma) | 30 |

| 3d | HeLa (Cervical Cancer) | 10 |

| 3e | T98G (Glioblastoma) | 12 |

| 3h | T98G (Glioblastoma) | 22 |

Table 3: Antitumor Activity of 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives [3]

| Compound | Mean GI50 (µM) across 60 cell lines |

| 4c | 1.02 |

| 5c | 0.49 |

| 6e | 0.42 |

| 4g (difluorinated analog) | 0.52 |

| 6g (difluorinated analog) | 0.15 |

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The iodinated benzoyl derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are then incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

-

Cell Treatment: Cells are treated with the iodinated benzoyl derivative at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Signaling Pathways in Anticancer Activity

Some iodinated benzoyl derivatives exert their anticancer effects by inducing apoptosis. For example, cuminaldehyde-derived δ-iodo-γ-lactones have been shown to induce apoptosis through a mitochondrial-dependent pathway involving caspase activation.[4]

Caption: Mitochondrial-dependent apoptosis induced by iodinated benzoyl derivatives.

Enzyme Inhibition

Iodinated benzoyl derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are relevant targets in cancer and other diseases.

Quantitative Data on Enzyme Inhibition

Table 4: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzoylthioureido Benzenesulfonamide Derivatives [5]

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 7a | 58.20 | 2.50 | - | - |

| 7b | 56.30 | 2.10 | - | - |

| 7c | 33.00 | 56.60 | 31.20 | - |

| 7e | - | 39.60 | - | - |

| 7f | 43.00 | 39.00 | 30.00 | - |

| 8a | - | - | - | 17.00 |

| 8f | - | - | - | 11.00 |

| 9e | - | - | 29.00 | - |

| Acetazolamide (Standard) | 250.00 | 12.10 | 25.70 | 5.70 |

| SLC-0111 (Standard) | 5080.00 | 960.00 | 45.00 | 45.00 |

Table 5: Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) by Benzophenanthridine Derivatives [6]

| Compound | TDP1 IC50 (µM) |

| 14 | 1.7 ± 0.24 |

| 16 | Micromolar range |

| 18 | Micromolar range |

| 20 | Micromolar range |

| 25 | Micromolar range |

| 27 | Micromolar range |

Experimental Protocols for Enzyme Inhibition Assays

Stopped-Flow Carbon Dioxide Hydration Assay for Carbonic Anhydrase Inhibition

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide.

-

Enzyme and Inhibitor Incubation: A solution of the human carbonic anhydrase (hCA) isoform is incubated with the iodinated benzoyl derivative for a specific period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

-

pH Change Monitoring: The hydration of CO2 to bicarbonate and a proton leads to a decrease in pH. This change is monitored over time using a pH indicator.

-

Data Analysis: The initial rates of the reaction are determined, and the inhibitory activity (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Fluorescence-Based Assay for TDP1 Inhibition

This assay utilizes a fluorogenic substrate to measure the activity of TDP1.

-

Substrate: A short single-stranded DNA oligonucleotide labeled with a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Reaction: TDP1 cleaves the phosphodiester bond, releasing the fluorophore from the proximity of the quencher, resulting in an increase in fluorescence.

-

Assay Procedure: The reaction is initiated by adding TDP1 to a reaction mixture containing the fluorogenic substrate and the iodinated benzoyl derivative at various concentrations.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

IC50 Determination: The IC50 value is determined by plotting the initial reaction rates against the inhibitor concentration.

Synthesis of Iodinated Benzoyl Derivatives

The synthesis of iodinated benzoyl derivatives often involves multi-step reaction sequences. A general workflow is depicted below.

Caption: A generalized workflow for the synthesis of iodinated benzoyl derivatives.

Example Synthetic Protocol: Preparation of Benzoylthioureido Benzenesulfonamide Derivatives[5]

-

Preparation of Benzoyl Isothiocyanate: A solution of a substituted benzoyl chloride (1 mmol) and ammonium thiocyanate (1 mmol) in acetone (10 mL) is heated under reflux for 1-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated ammonium chloride is filtered off.

-

Formation of the Thiourea Derivative: To the freshly prepared solution of the benzoyl isothiocyanate, sulphanilamide (1 mmol) is added. The mixture is then stirred under reflux for 2-3 hours to yield the final benzoylthioureido benzenesulfonamide derivative.

-

Purification and Characterization: The resulting product is purified by recrystallization or column chromatography. The structure and purity of the compound are confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

Iodinated benzoyl derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including potent anticancer and enzyme inhibitory effects. The data and protocols presented in this guide highlight the significant potential of these molecules in drug discovery and development. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential. The provided experimental methodologies and pathway diagrams serve as a valuable resource for researchers in this field.

References

- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-Hydroxy-3,5-diiodobenzoyl chloride: A Technical Guide for Researchers

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the untapped research potential of 2-Hydroxy-3,5-diiodobenzoyl chloride. This readily available synthetic intermediate stands as a versatile scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its properties, synthesis, and, most importantly, promising avenues for future investigation, supported by experimental protocols and conceptual frameworks for its application in medicinal chemistry and materials science.

Core Compound Profile

This compound is a halogenated aromatic acyl chloride. Its chemical structure, characterized by a reactive acyl chloride group and two iodine atoms ortho and para to a hydroxyl group on a benzene ring, provides a unique combination of reactivity and potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic reactions and understanding its potential behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClI₂O₂ | [1] |

| Molecular Weight | 408.36 g/mol | [2] |

| Appearance | Colorless or slightly yellow crystalline solid | [3] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | 361.2 ± 42.0 °C (Predicted) | [2] |

| Density | 2.6 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. | [3] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2-hydroxy-3,5-diiodobenzoic acid. The reactivity of the acyl chloride group makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of 2-hydroxy-3,5-diiodobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxy-3,5-diiodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-3,5-diiodobenzoic acid in an excess of thionyl chloride or in an inert solvent like anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 40-60°C if using a solvent) and maintain for 2-4 hours. The reaction should be carried out under a fume hood due to the evolution of SO₂ and HCl gases.

-

Monitor the reaction progress by observing the dissolution of the solid starting material.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization or used directly in subsequent reactions.

Key Reactions and Synthetic Utility

The acyl chloride functionality of this compound allows for a variety of synthetic transformations, primarily through nucleophilic acyl substitution. This makes it a valuable building block for creating a diverse library of compounds.

Caption: Synthetic utility of this compound.

Potential Research Areas

The unique structural features of this compound suggest several promising areas for future research, particularly in the fields of medicinal chemistry and materials science.

Antimicrobial Drug Discovery

There is a growing need for new antimicrobial agents to combat drug-resistant pathogens. Halogenated phenolic compounds have long been known for their antimicrobial properties. Derivatives of this compound, such as amides and esters, are excellent candidates for novel antimicrobial drugs.

A recent study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid demonstrated that a derivative featuring a 2-hydroxy-3,5-diiodophenyl substituent exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This finding strongly supports the potential of using this compound as a starting material for the synthesis of new and potent antibacterial agents.

Table 2: Antibacterial Activity of a 2-Hydroxy-3,5-diiodophenyl Derivative [4]

| Compound | Organism | MIC (µg/mL) |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus ATCC 43300 (MRSA) | 3.91 |

| Nitrofurantoin (control) | S. aureus ATCC 43300 (MRSA) | 7.81 |

Experimental Protocol: Synthesis and Antimicrobial Screening of 2-Hydroxy-3,5-diiodobenzamides

Part A: Synthesis of 2-Hydroxy-3,5-diiodobenzamides

-

Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-hydroxy-3,5-diiodobenzamide.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part B: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial drug discovery.

Development of Anticancer Agents

The structural motif of a substituted benzoyl group is present in numerous compounds with anticancer activity.[5] The high reactivity of this compound allows for the facile introduction of this moiety onto various scaffolds known to interact with cancer-related targets. Research into novel derivatives could lead to the discovery of potent and selective anticancer agents.[6]

Enzyme Inhibitors

The benzoyl moiety is a known pharmacophore for the inhibition of various enzymes. For instance, benzoyl derivatives have been investigated as inhibitors of enzymes like tyrosinase and RNA polymerase.[7][8] The presence of the hydroxyl and diiodo substituents on the aromatic ring of this compound can provide additional interactions with enzyme active sites, potentially leading to enhanced potency and selectivity. This opens up avenues for designing inhibitors for a wide range of enzymatic targets.

Proposed Mechanisms of Action and Signaling Pathways

The biological activity of derivatives of this compound is likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of related phenolic and salicylic acid compounds, the following pathways are proposed as primary areas of investigation.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[9] Chronic activation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Phenolic compounds are known to inhibit NF-κB signaling at multiple levels.[10][11] It is plausible that derivatives of this compound could exert anti-inflammatory and anticancer effects by interfering with this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for regulating cell proliferation, differentiation, and stress responses.[12][13] Dysregulation of these pathways is a hallmark of many cancers.[14] Certain polyphenols have been shown to modulate MAPK signaling, suggesting that derivatives of this compound could be investigated for their ability to interfere with these pathways as a potential anticancer mechanism.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant, yet largely unexplored, potential in drug discovery and materials science. Its unique combination of a reactive acyl chloride handle and a di-iodinated phenolic ring provides a foundation for the synthesis of a diverse array of novel molecules. The preliminary evidence of potent antimicrobial activity from a closely related derivative underscores the promise of this scaffold. Future research focusing on the synthesis and biological evaluation of novel amides, esters, and other derivatives is strongly warranted and holds the potential to deliver new therapeutic agents for a range of diseases. This technical guide provides a foundational framework to inspire and direct these future research endeavors.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | 42016-91-1 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. The Role of Flavonoids as Modulators of Inflammation and on Cell Signaling Pathways [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organophosphorus Compounds and MAPK Signaling Pathways [mdpi.com]

- 13. This compound | CAS#:42016-91-1 | Chemsrc [chemsrc.com]

- 14. Molecular Design, Synthesis, and Biological Evaluation of 2-Hydroxy-3-Chrysino Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters using 2-Hydroxy-3,5-diiodobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3,5-diiodobenzoyl chloride is a versatile reagent for the synthesis of a variety of ester derivatives. The resulting 2-hydroxy-3,5-diiodobenzoyl esters are of significant interest in the field of drug development due to their structural similarity to the salicylanilide class of compounds, such as niclosamide. Niclosamide and its analogs have demonstrated potent activity against a range of cancers by modulating key signaling pathways, including Wnt/β-catenin, mTOR, and STAT3.[1][2][3] The introduction of the diiodo-substituted phenolic ester moiety can enhance lipophilicity and may lead to novel biological activities, including antimicrobial and anticancer effects.[4][5]